molecular formula C20H21N3O2S B2810609 N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-35-6

N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2810609
CAS RN: 537680-35-6
M. Wt: 367.47
InChI Key: OVYHUFFHEIOPDE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds with structural features similar to the one , such as imidazole derivatives, have been extensively reviewed for their antitumor activity. These compounds, including bis(2-chloroethyl)amino derivatives and benzimidazole, show promise in the search for new antitumor drugs due to their varied biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Sustainable Chemistry

The research on sustainable chemistry, particularly the conversion of biomass to valuable chemicals, highlights the potential of compounds with functional groups present in the compound under discussion. For example, 5-Hydroxymethylfurfural (HMF) and its derivatives, derived from plant biomass, show potential as feedstock for the chemical industry, replacing non-renewable hydrocarbon sources. This area of research emphasizes the compound's relevance to sustainable material and fuel production (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, share functional similarities with the compound . These molecules are used in plant cell biology, as radioprotectors, and as topoisomerase inhibitors, serving as a basis for rational drug design and understanding DNA sequence recognition and binding (U. Issar, R. Kakkar, 2013).

Anti-Inflammatory Activity

The synthesis and characterization of substituted tetrahydropyrimidine derivatives, a core structure related to the compound , have shown in-vitro anti-inflammatory activity. These findings underscore the compound's potential in designing new anti-inflammatory drugs (Anita S. Gondkar, V. Deshmukh, S. Chaudhari, 2013).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, including compounds with structural motifs similar to the one , have been explored for their applications in optoelectronic materials. These compounds are of great value for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the compound's relevance to advanced materials science (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-11-4-5-12(2)16(10-11)22-19(25)17-13(3)21-20(26)23-18(17)14-6-8-15(24)9-7-14/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYHUFFHEIOPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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